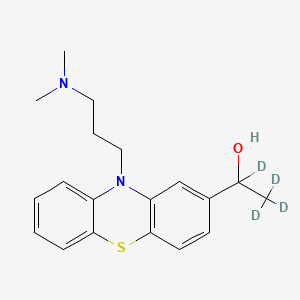
2-(1-Hydroxyethyl) Promazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl) Promazine-d4 is a deuterium-labeled derivative of Promazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications .
Métodos De Preparación
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 generally involves the oxidation of this compound with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory . Industrial production methods typically involve the use of stable isotope-labeled starting materials and controlled reaction environments to ensure high purity and yield .
Análisis De Reacciones Químicas
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to revert the compound to its original state.
Substitution: The compound can undergo substitution reactions, particularly involving the phenothiazine ring, which can be modified to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl) Promazine-d4 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: The compound serves as a standard for studying the metabolic pathways and enzyme interactions of Promazine.
Analytical Chemistry: It is used as a reference standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: The compound is used to investigate the biological effects and mechanisms of action of Promazine and its derivatives
Mecanismo De Acción
2-(1-Hydroxyethyl) Promazine-d4, like Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. This action helps to manage symptoms of psychosis and schizophrenia by reducing the over-stimulation of dopamine receptors. The compound also interacts with serotonin, histamine, and adrenergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
2-(1-Hydroxyethyl) Promazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Promazine: The non-deuterated form, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Acepromazine: Used mainly in veterinary medicine, with a similar mechanism of action but different clinical applications
These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and receptor interactions.
Propiedades
Fórmula molecular |
C19H24N2OS |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
Clave InChI |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


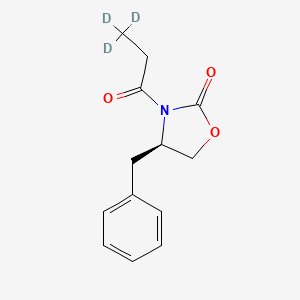
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
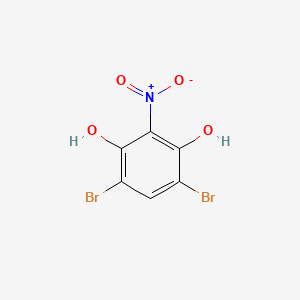

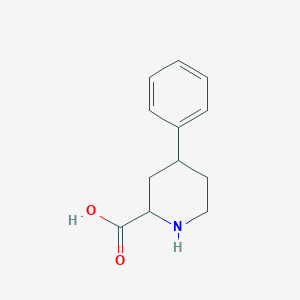
![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
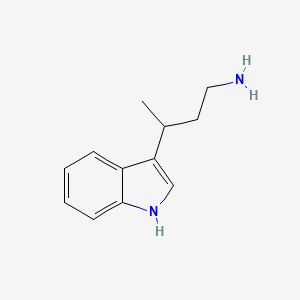
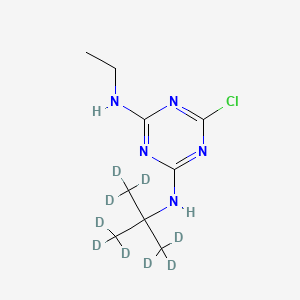


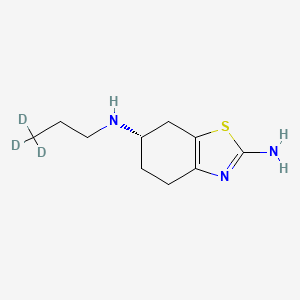
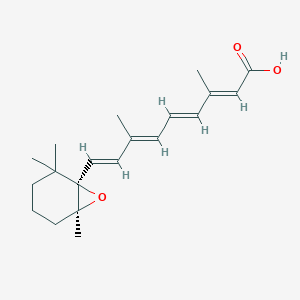
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
